![molecular formula C22H25N5O3 B2498798 2-((四氢-2H-吡喃-4-基)甲氧基)-N-((4-(对甲苯基)-4H-1,2,4-三唑-3-基)甲基)异烟酰胺 CAS No. 2034244-28-3](/img/structure/B2498798.png)
2-((四氢-2H-吡喃-4-基)甲氧基)-N-((4-(对甲苯基)-4H-1,2,4-三唑-3-基)甲基)异烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest falls into a category of chemicals with potential applications in medicinal chemistry and materials science, given its complex structure that includes a tetrahydro-2H-pyran moiety, a triazole ring, and an isonicotinamide group. Such compounds are often investigated for their biological activities and chemical properties.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step chemical reactions, including esterification, acylation, and intramolecular cyclization processes. For instance, Agekyan and Mkryan (2015) described the synthesis of p-aminobenzoic acid diamides based on tetrahydro-2H-pyran-4-carboxylic acid, showcasing a methodology that could be adapted for synthesizing the compound (Agekyan & Mkryan, 2015).
科学研究应用
合成和生物活性
研究已经集中在合成含有吡喃和三唑基团的新化合物,探索它们的生物活性。例如,合成了含有异噁唑和异硫唑基团的康米酸衍生物,显示出与抗肿瘤药物在生物测定中的协同效应(Kletskov et al., 2018)。这表明了在化疗中的潜在应用,特别是对于脑肿瘤。
化学合成和库创建
报道了通过氧化碳氢键活化和点击化学合成一系列取代四氢吡喃的多样化合成方法(Zaware et al., 2011)。这项研究强调了快速获得结构多样化合物以用于筛选不同生物靶标的重要性,展示了该化合物在创造新型治疗剂方面的实用性。
药物递送和载体介导摄取
对新型小分子存活素抑制剂通过载体介导摄取进入人类实体肿瘤和淋巴瘤细胞的研究已经进行(Minematsu et al., 2009)。这项研究突显了该化学结构增强药物递送机制到癌细胞的潜力,暗示了在癌症治疗中的应用。
高取代吡唑配体的合成
已经探索了高取代吡唑配体及其与铂(II)和钯(II)金属离子的配合物的合成和表征(Budzisz et al., 2004)。这项研究对于开发具有潜在应用于催化和材料科学的新材料具有重要意义。
属性
IUPAC Name |
N-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-16-2-4-19(5-3-16)27-15-25-26-20(27)13-24-22(28)18-6-9-23-21(12-18)30-14-17-7-10-29-11-8-17/h2-6,9,12,15,17H,7-8,10-11,13-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHPHOROLXIELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NN=C2CNC(=O)C3=CC(=NC=C3)OCC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。